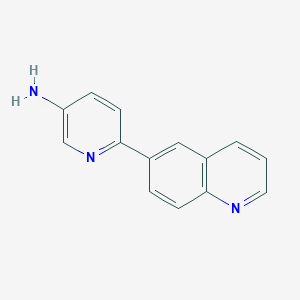
6-Quinolin-6-ylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-6-ylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a quinoline derivative with a pyridine derivative in the presence of a palladium catalyst and a boronic acid or boronic ester. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyridin-3-amine group undergoes nucleophilic substitutions, particularly at the amino (-NH₂) site:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives. For example, treatment with acetyl chloride yields N-acetyl-6-quinolin-6-ylpyridin-3-amine .
-
Amination : Reductive amination with carbonyl compounds introduces secondary/tertiary amines .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring directs EAS to the benzene ring due to electron-withdrawing effects of the pyridine-like nitrogen :
| Reaction | Conditions | Product | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitroquinoline derivative | C5 |
| Sulfonation | H₂SO₄, 100°C | 8-Sulfoquinoline derivative | C8 |
Aminocarbonylation
Palladium-catalyzed aminocarbonylation of the quinoline iodide intermediate enables selective synthesis of carboxamide or glyoxylamide derivatives :
text**Conditions**: - Catalyst: Pd(OAc)₂/PPh₃ - CO pressure: 40 bar - Solvent: DMF, Et₃N - Temp: 50°C
| Amine Nucleophile | Product Selectivity | Yield |
|---|---|---|
| Piperidine | Quinoline-6-glyoxylamide (82%) | 84% |
| tert-Butylamine | Quinoline-6-carboxamide (94%) | 89% |
Cross-Coupling Reactions
The pyridine and quinoline rings participate in Pd-mediated couplings:
-
Suzuki Coupling : Reaction with aryl boronic acids at the quinoline C6 position (activated via iodide) .
-
Heck Reaction : Forms 2,3-disubstituted quinoline derivatives using aryl halides .
Photorearrangement
Under UV irradiation, quinoline derivatives undergo Hofmann-Martius rearrangement via heterolytic C-N bond cleavage and recombination :
text**Mechanism**: 1. Photoexcitation → Singlet excited state formation. 2. C-N bond cleavage → CyHQ⁺ and aniline intermediates. 3. Recombination → *ortho*-substituted aniline product.
Key Data :
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pt) reduces the quinoline ring to decahydroquinoline .
-
Oxidation : KMnO₄-mediated oxidation yields quinolinic acid (pyridine-2,3-dicarboxylic acid) .
Acid/Base Reactivity
Wissenschaftliche Forschungsanwendungen
6-Quinolin-6-ylpyridin-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: It may have therapeutic potential in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
6-Quinolin-6-ylpyridin-3-amine is similar to other quinoline and pyridine derivatives, such as quinoline-3-amine and pyridine-3-amine. its unique structure, with the quinoline ring attached to the pyridine ring, gives it distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and biological interactions that are not possible with other similar compounds.
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-amine
Pyridine-3-amine
2-Methylquinoline-3-amine
4-Methylpyridine-3-amine
Eigenschaften
IUPAC Name |
6-quinolin-6-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIVBGOLIMGFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














